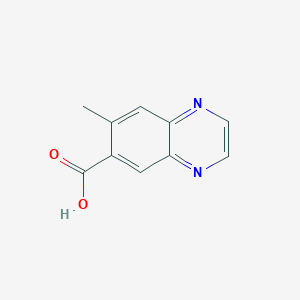

7-Methylquinoxaline-6-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-methylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-4-8-9(12-3-2-11-8)5-7(6)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCVFGPARFAYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90777597 | |

| Record name | 7-Methylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90777597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-82-3 | |

| Record name | 7-Methylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90777597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methylquinoxaline-6-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Significance of 7-Methylquinoxaline-6-carboxylic acid

The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1][2] Its versatile structure serves as a privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] Within this important class of molecules, this compound (CAS 10351-82-3) emerges as a crucial intermediate, providing a strategic entry point for the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring both a methyl group and a carboxylic acid on the benzene ring, offers synthetic handles for diversification and modulation of physicochemical properties, making it a valuable tool for drug discovery programs. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 10351-82-3 | N/A |

| Molecular Formula | C₁₀H₈N₂O₂ | N/A |

| Molecular Weight | 188.18 g/mol | N/A |

| Appearance | Off-white to yellow powder | N/A |

| Melting Point | >250 °C | N/A |

| Solubility | Soluble in DMSO and basic aqueous solutions. | N/A |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step process starting from the readily available 6,7-dimethylquinoxaline. This approach is analogous to the synthesis of the isomeric quinoxaline-6-carboxylic acid from 6-methylquinoxaline.[4]

Workflow for the Synthesis of this compound

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-(Bromomethyl)-6-methylquinoxaline (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,7-dimethylquinoxaline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-(bromomethyl)-6-methylquinoxaline.

Causality Behind Experimental Choices: The use of NBS and a radical initiator like AIBN is a standard and effective method for the selective bromination of a benzylic methyl group in the presence of other alkyl groups on an aromatic ring. The less hindered methyl group is preferentially brominated.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 7-(bromomethyl)-6-methylquinoxaline (1 equivalent) from the previous step in a mixture of acetone and water.

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄, 3-4 equivalents), portion-wise to the solution while maintaining the temperature below 10 °C with an ice bath.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Isolation: Acidify the combined filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices: Potassium permanganate is a powerful oxidizing agent capable of converting a bromomethyl group to a carboxylic acid. The reaction is typically performed in a biphasic solvent system to facilitate both the solubility of the organic substrate and the inorganic oxidizing agent.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton, which is typically downfield.[5] The specific chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two quaternary carbons of the pyrazine ring, the carbons of the benzene ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid, which typically appears in the 165-185 ppm range.[6]

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of this compound (188.18 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[7]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the quinoxaline ring.[6]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitor development.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8]

Role as a Key Intermediate

The carboxylic acid functionality of this compound provides a convenient handle for amide bond formation, a common strategy for linking different molecular fragments in drug design. The methyl group can also be further functionalized or serve as a lipophilic group to modulate the properties of the final compound.

Targeting Key Kinases

Derivatives of quinoxaline-6-carboxylic acid have shown promise as inhibitors of several important kinases:

-

Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes. Novel quinoxaline derivatives have been synthesized and shown to be potent inhibitors of GSK-3β.[8]

-

Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a key player in the stress-activated signaling pathways that lead to inflammation and apoptosis. Inhibitors of ASK1 are being investigated for the treatment of various inflammatory and fibrotic diseases. Quinoxaline derivatives have been identified as promising ASK1 inhibitors.[2]

-

Tubulin Polymerization Inhibitors: Some N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a validated target for anticancer drugs.[9][10]

Illustrative Kinase Inhibitor Synthesis Workflow

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true value of this compound lies in its utility as a versatile intermediate for the creation of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. The demonstrated activity of related quinoxaline-6-carboxylic acid derivatives against key targets like GSK-3β and ASK1 underscores the potential of this scaffold in addressing significant unmet medical needs. As drug discovery continues to demand novel molecular architectures with finely tuned properties, the importance of key intermediates like this compound is set to grow, paving the way for the development of the next generation of targeted therapeutics.

References

- Burdeniuc, J. J. (2003). Method for preparing heterocyclic-carboxylic acids. U.S.

- Dong, G., Wang, Y., Sheng, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20.

- Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41B(7), 1480-1485.

- Skała, E., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2488-2497.

- Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7651.

- Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 601-608.

- Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 105, 117629.

- Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Abbasi, M., et al. (2017). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 60(2), 845-855.

- Zaitseva, J., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Sigma-Aldrich. Quinoxaline-6-carboxylic acid 97%.

- Ukrainets, I. V., Gorokhova, O. V., & Andreeva, K. V. (2016). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Pharmaceutical Chemistry Journal, 50(8), 543-548.

- ResearchGate. Examples of carboxylic acid bioisosteres having different pKa.

- ResearchGate. (2019).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mtieat.org [mtieat.org]

Chemical structure of 7-methylquinoxaline-6-carboxylic acid

CAS Registry Number: 10351-82-3 Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol

Executive Summary & Structural Analysis

7-Methylquinoxaline-6-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, specifically utilized as a scaffold for developing kinase inhibitors (e.g., ASK1 inhibitors), aldosterone synthase inhibitors, and antitubercular agents. Its structure comprises a benzene ring fused to a pyrazine ring (the quinoxaline core), substituted with a methyl group at position 7 and a carboxylic acid moiety at position 6.

Structural Attributes & Pharmacophore

The molecule exhibits a planar, bicyclic aromatic architecture. The nitrogen atoms in the pyrazine ring (positions 1 and 4) act as weak hydrogen bond acceptors (pKa ~0.6 for the conjugate acid), while the carboxylic acid at position 6 serves as both a hydrogen bond donor and acceptor, crucial for ligand-protein interactions.

-

Regiochemistry: Due to the symmetry of the unsubstituted pyrazine ring, the 6,7-substitution pattern creates a unique ortho-relationship on the benzene ring. Note that without substituents at positions 2 and 3, this compound is chemically equivalent to 6-methylquinoxaline-7-carboxylic acid due to C2 rotational symmetry.

-

Electronic Properties: The electron-withdrawing nature of the pyrazine ring decreases the electron density on the benzene ring, making the carboxylic acid slightly more acidic than benzoic acid.

Visualization of Structural Features

The following diagram illustrates the core connectivity and functional zones of the molecule.

Figure 1: Structural decomposition of this compound highlighting pharmacophoric elements.

Synthetic Methodologies

Producing this compound with high regiochemical purity requires avoiding the formation of its isomers (e.g., 5-methyl or 8-methyl derivatives). Two primary routes are established: De Novo Condensation (preferred for specificity) and Oxidative Degradation (industrial).

Method A: Regioselective Condensation (Recommended)

This method constructs the quinoxaline ring from a diaminobenzene precursor, ensuring the substituents are correctly positioned before ring closure.

-

Precursor: 4,5-Diamino-2-methylbenzoic acid.

-

Reagent: Glyoxal (40% aqueous solution) or Glyoxal sodium bisulfite adduct.

-

Solvent: Water or Ethanol/Water mixtures.

-

Catalyst: None required (spontaneous condensation) or mild acid.

Protocol:

-

Dissolution: Suspend 4,5-diamino-2-methylbenzoic acid (1.0 eq) in water at 50°C.

-

Addition: Add glyoxal (1.2 eq) dropwise over 30 minutes.

-

Reaction: Heat to reflux (100°C) for 2-4 hours. The solution will darken as the aromatic system forms.

-

Workup: Cool to 4°C. The product typically precipitates as a beige/grey solid. Filter and wash with cold water.

-

Purification: Recrystallize from ethanol/DMF if necessary.

Mechanism: The reaction proceeds via a double Schiff base formation (imine condensation) between the diamine and the dicarbonyl, followed by dehydration to aromatize the pyrazine ring.

Method B: Controlled Oxidation

Starting from 6,7-dimethylquinoxaline, one methyl group is oxidized to a carboxylic acid. This method is challenging due to the potential for over-oxidation to the dicarboxylic acid (quinoxaline-6,7-dicarboxylic acid).

-

Reagents: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄) with Pyridine.

-

Selectivity: Difficult to control; often yields mixtures requiring chromatographic separation.

Synthetic Workflow Diagram

Figure 2: The primary synthetic pathway via condensation of diamine and glyoxal.

Spectroscopic Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards.

Diagnostic NMR Signals (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 13.0-13.5 ppm (bs, 1H): Carboxylic acid proton (-COOH ).

-

δ 8.9-9.0 ppm (d/s, 2H): Pyrazine ring protons (H2, H3). These typically appear as two doublets or a singlet depending on the resolution and solvent effects.

-

δ 8.4-8.5 ppm (s, 1H): Aromatic proton at position 5 (Ortho to COOH, Deshielded).

-

δ 7.9-8.0 ppm (s, 1H): Aromatic proton at position 8 (Ortho to CH3).

-

δ 2.6-2.7 ppm (s, 3H): Methyl group protons (-CH ₃).

-

-

¹³C NMR (100 MHz):

-

Carbonyl: ~167 ppm.

-

Pyrazine Carbons: ~145-148 ppm.

-

Methyl Carbon: ~21-22 ppm.

-

Mass Spectrometry

-

ESI-MS (Positive Mode): m/z = 189.06 [M+H]⁺.

-

ESI-MS (Negative Mode): m/z = 187.05 [M-H]⁻.

Pharmaceutical Applications

The this compound scaffold is a versatile intermediate in drug discovery.

Kinase Inhibition (ASK1)

Derivatives of this acid are used to synthesize Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. The carboxylic acid is typically converted to an amide, linking to a heteroaryl amine (e.g., pyridine or triazole derivatives). The quinoxaline core provides a flat, hydrophobic surface that occupies the ATP-binding pocket or an adjacent allosteric site.

Antitubercular Agents

Quinoxaline-1,4-di-N-oxides, derived from this carboxylic acid, show potent activity against Mycobacterium tuberculosis.[1] The acid functionality allows for esterification with various lipophilic alcohols to improve cell wall penetration.

Aldosterone Synthase Inhibitors

The scaffold is explored in cardiovascular research. The rigid quinoxaline body restricts the conformation of the inhibitor, improving selectivity for CYP11B2 (aldosterone synthase) over the homologous CYP11B1.

Safety & Handling Protocol

Signal Word: WARNING GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Handling:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Store at room temperature (15-25°C) in a desiccated environment; the carboxylic acid is stable but can absorb moisture.

References

-

Synthesis of Quinoxaline Derivatives: Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

-

Antitubercular Applications: Title: Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents.[1] Source: Royal Society of Chemistry / NIH. URL:[Link]

-

General Quinoxaline Synthesis (Glyoxal Method): Title: Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Source: Modern Trends in Inorganic Chemistry (MTIC). URL:[Link]

Sources

7-Methylquinoxaline-6-carboxylic acid molecular weight and formula

Executive Summary

7-Methylquinoxaline-6-carboxylic acid (CAS 10351-82-3) is a critical heterocyclic building block in medicinal chemistry, specifically utilized as a scaffold for developing bioactive quinoxaline derivatives. With a molecular weight of 188.18 g/mol and the formula C₁₀H₈N₂O₂ , this compound serves as a pivotal intermediate in the synthesis of kinase inhibitors, antiviral agents, and glutamate receptor antagonists.

This guide provides a comprehensive technical analysis of the compound, addressing the synthetic challenges related to regioselectivity, analytical differentiation of isomers, and its application in modern drug discovery.

Chemical Identity & Physicochemical Properties[1][2]

The physicochemical profile of this compound is defined by the stability of the bicyclic quinoxaline core and the amphoteric nature introduced by the carboxylic acid and basic nitrogen atoms.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 10351-82-3 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Exact Mass | 188.0586 |

| Physical State | Solid powder (typically off-white to pale yellow) |

| Melting Point | >220°C (Decomposition characteristic of quinoxaline acids) |

| Solubility | Soluble in DMSO, DMF, dilute alkali; Poor solubility in water, cold ethanol |

| pKa (Predicted) | Acidic: ~3.5 (COOH); Basic: ~0.6 (N-protonation) |

| SMILES | CC1=CC2=NC=CN=C2C=C1C(=O)O |

Synthetic Pathways & Process Chemistry

The synthesis of this compound presents a classic problem in heterocyclic chemistry: regiocontrol . The most direct route involves the condensation of an asymmetric diamine with an asymmetric dicarbonyl, leading to a mixture of isomers that requires rigorous purification.

Primary Synthetic Route: Condensation

The standard laboratory preparation involves the condensation of 3,4-diaminobenzoic acid with methylglyoxal (pyruvaldehyde) .

-

Reagents: 3,4-Diaminobenzoic acid, Methylglyoxal (40% aq. solution).

-

Solvent: Water or Ethanol/Water mixtures.

-

Catalyst: Sodium bisulfite (optional, to form adducts) or mild acid catalysis.

Mechanism & Regioisomerism: The reaction proceeds via a double Schiff base formation. However, because both reactants are asymmetric, two distinct isomers are formed:

-

This compound (Target)

-

6-Methylquinoxaline-7-carboxylic acid (Regioisomer)

These isomers have identical mass and very similar polarity, making separation by standard flash chromatography difficult. Recrystallization from acetic acid or fractional crystallization of the sodium salts is often required to isolate the pure 7-methyl isomer.

Visualization of Synthetic Logic

Figure 1: Synthetic pathway highlighting the formation of regioisomers during the condensation of 3,4-diaminobenzoic acid and methylglyoxal.

Analytical Characterization

Validating the identity of CAS 10351-82-3 requires distinguishing it from its regioisomer. NMR spectroscopy is the primary tool for this differentiation.

Proton NMR (¹H-NMR) Strategy

In DMSO-d₆, the aromatic protons of the quinoxaline ring show distinct coupling patterns.

-

Target (7-Methyl-6-COOH): The protons at positions 5 and 8 are singlets (or weak doublets due to long-range coupling) because the C6 and C7 positions are fully substituted.

-

Differentiation: NOE (Nuclear Overhauser Effect) experiments are definitive. Irradiating the methyl group (-CH₃) signal will show an enhancement of the adjacent aromatic proton (H-8) and potentially H-5, confirming the placement of the methyl group relative to the ring nitrogen and the carboxylic acid.

Quality Control Protocol

-

HPLC Purity: >98% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% TFA.

-

Detection: UV at 254 nm and 315 nm (characteristic quinoxaline absorbance).

-

-

Mass Spectrometry: ESI(+)

.

Applications in Drug Discovery[1][5]

This compound is a "privileged structure" in medicinal chemistry, meaning its core scaffold is capable of binding to multiple types of protein targets with high affinity.

Key Therapeutic Areas

-

Kinase Inhibition: The planar quinoxaline ring mimics the adenine ring of ATP, allowing derivatives to dock into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The carboxylic acid provides a handle for amide coupling to solubilizing groups or specific binding elements.

-

Glutamate Receptor Antagonists: Quinoxaline-2,3-diones (derived from this scaffold) are classic AMPA/NMDA receptor antagonists. The 6/7 substitution pattern tunes the selectivity between receptor subtypes.

-

Antiviral Agents: Used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Pharmacophore Mapping

Figure 2: Pharmacophore map illustrating the functional roles of the this compound scaffold in ligand-protein binding.

References

-

El-Gaby, M. S. A., et al. (2002).[1] Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry. Retrieved from [Link]

-

Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Connect. Retrieved from [Link]

Sources

The Ascendant Therapeutic Potential of 7-Methylquinoxaline Derivatives: A Technical Guide

Foreword: The Quinoxaline Scaffold - A Privileged Platform in Medicinal Chemistry

The quinoxaline core, a heterocyclic scaffold forged from the fusion of a benzene and a pyrazine ring, has long been a cornerstone of medicinal chemistry. Its inherent structural features, including a planar, aromatic system rich in nitrogen atoms, endow it with the ability to interact with a diverse array of biological targets. This has led to the development of a multitude of quinoxaline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal effects.[1][2][3][4] This technical guide delves into a specific, yet increasingly significant, subclass: the 7-methylquinoxaline derivatives. Herein, we explore the nuanced influence of the methyl group at the 7-position on the biological activity of the quinoxaline scaffold, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, unravel the mechanisms of action, and present a curated collection of biological data, all underpinned by a commitment to scientific integrity and practical application.

The Strategic Importance of the 7-Methyl Group: A Structural Perspective

The introduction of a methyl group at the 7-position of the quinoxaline ring is not a trivial modification. This seemingly simple alkyl substituent can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. The methyl group can exert its effects through several mechanisms:

-

Steric Influence: The size and three-dimensional orientation of the methyl group can dictate the molecule's ability to fit into the binding pocket of a biological target. This can lead to enhanced selectivity or, conversely, steric hindrance that abrogates activity.

-

Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the quinoxaline ring system. This, in turn, can modulate the molecule's reactivity and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, with target proteins or nucleic acids.

-

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets, a critical factor for bioavailability and overall efficacy.

Structure-activity relationship (SAR) studies have begun to illuminate the specific contributions of the 7-methyl group. For instance, in the context of anticancer activity, certain methylquinoxaline derivatives have demonstrated superior potency compared to their unsubstituted or chloro-substituted counterparts.[2] This suggests that the electronic and/or steric properties of the methyl group are favorable for interaction with specific anticancer targets.

Anticancer Activity: A Prominent Therapeutic Avenue

The development of novel anticancer agents is a paramount challenge in modern medicine. 7-Methylquinoxaline derivatives have emerged as a promising class of compounds with significant potential in this arena.

Mechanisms of Anticancer Action

The anticancer effects of 7-methylquinoxaline derivatives are often multifaceted, involving the modulation of key cellular processes that are dysregulated in cancer.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[5] While direct studies on 7-methyl derivatives are still emerging, the broader class of quinoxalines is known to trigger apoptotic pathways by:

-

Modulating Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Activating Caspases: Triggering the caspase cascade, a family of proteases that execute the apoptotic program.

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoxaline derivatives have been successfully developed as kinase inhibitors.[6][7] Notably, some 3-methylquinoxaline derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] It is plausible that 7-methylquinoxaline derivatives could also exhibit inhibitory activity against a range of kinases, including those in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[8][9]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of 7-methylquinoxaline derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

7-Methylquinoxaline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 7-methylquinoxaline derivative in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 7-methylquinoxaline derivatives against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| VIIIc | 1-(4-chlorophenyl)-3-(4-((7-methylquinoxalin-2-yl)amino)phenyl)urea | HCT116 | 2.5 | [2][6] |

| MCF-7 | 9.0 | [2][6] | ||

| VIIIa | 1-(4-((7-methylquinoxalin-2-yl)amino)phenyl)-3-phenylthiourea | HepG2 | 9.8 | [2][6] |

Signaling Pathway Visualization

The following diagram illustrates the potential inhibition of the PI3K/Akt/mTOR signaling pathway by 7-methylquinoxaline derivatives.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 7-methylquinoxaline derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new antimicrobial agents. Quinoxaline derivatives have long been recognized for their antibacterial and antifungal properties.[10][11]

Spectrum of Antimicrobial Activity

Studies have demonstrated that 7-methylquinoxaline derivatives exhibit activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a 7-methylquinoxaline derivative against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Staphylococcus aureus (MRSA) | 1-4 | [3][11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of 7-methylquinoxaline derivatives.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

7-Methylquinoxaline derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the 7-methylquinoxaline derivative in MHB in a 96-well microplate.

-

Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Antiprotozoal, Anti-inflammatory, and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their established anticancer and antimicrobial properties, 7-methylquinoxaline derivatives are being explored for a wider range of therapeutic applications.

-

Antiprotozoal Activity: Novel series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have been evaluated for their in vitro activity against Trypanosoma cruzi and Leishmania mexicana.[1] Some of these compounds showed better activity than the reference drugs.

-

Anti-inflammatory Activity: Quinoxaline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX).[4][12][13] While specific studies on 7-methyl derivatives are limited, this remains a promising area for future investigation.

-

Antiviral Activity: The quinoxaline scaffold is present in some compounds with antiviral activity.[14][15] The evaluation of 7-methylquinoxaline derivatives against various viral pathogens could unveil new therapeutic leads.

Synthesis of 7-Methylquinoxaline Derivatives: A Chemical Perspective

The synthesis of 7-methylquinoxaline derivatives typically begins with the preparation of the key intermediate, 4-methyl-1,2-phenylenediamine. This diamine is then condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.

Synthesis of 4-Methyl-1,2-phenylenediamine

4-Methyl-1,2-phenylenediamine can be synthesized from 4-methyl-2-nitroaniline via reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Methyl-1,2-phenylenediamine

Materials:

-

4-Methyl-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2-nitroaniline in ethanol.

-

Reduction: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours.

-

Neutralization: After cooling, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the solution is basic.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

General Synthesis of 7-Methylquinoxalines

The most common method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Workflow: Synthesis of 7-Methylquinoxaline Derivatives

Caption: General workflow for the synthesis of 7-methylquinoxaline derivatives.

Conclusion and Future Directions

The 7-methylquinoxaline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strategic placement of the methyl group at the 7-position imparts unique physicochemical properties that can be exploited to enhance biological activity and selectivity. The promising anticancer, antimicrobial, and antiprotozoal activities demonstrated by this class of compounds warrant further investigation.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesis and biological evaluation of a wider range of 7-methylquinoxaline derivatives with diverse substitutions at other positions of the quinoxaline ring.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent 7-methylquinoxaline derivatives.

-

Structure-Activity Relationship (SAR) Refinement: Comprehensive SAR studies to further understand the role of the 7-methyl group and guide the rational design of next-generation compounds with improved efficacy and safety profiles.

-

In Vivo Evaluation: Progression of the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

The continued exploration of 7-methylquinoxaline derivatives holds the promise of delivering novel and effective therapies for a range of human diseases, underscoring the enduring power of this "privileged" heterocyclic scaffold in the ongoing quest for new medicines.

References

- Ammar, Y. A., Ragab, F. A., Khedr, M. A., Abbas, S. E., & El-Gazzar, M. G. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131464.

- Astudillo-Sánchez, P. D., et al. (2014). Anti-Trypanosoma cruzi and anti-leishmanial activity by quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(12), 2688-2692.

- El-Sayed, M. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(45), 29337-29354.

- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Abdel-Kader, M. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947.

- Hassan, A. S., et al. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(1), 413-418.

- Hassan, G. S., Kadry, H. H., & Ghorab, M. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947.

- Jaso, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 19(22), 6798-6807.

- Khan, I., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2587-2594.

- Kowalska, M., et al. (2020).

- Kumar, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 27(12), 1046-1065.

- Mohamed, M. S., et al. (2025). Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. Bioorganic Chemistry, 154, 109116.

- Mohamed, S. K., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2587-2594.

- Pontiki, E., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267.

- Rivera, G., et al. (2017). Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. Letters in Drug Design & Discovery, 14(7), 804-814.

- Abdelall, E. K. A., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1648-1665.

- Ali, I., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189.

- González-González, A., et al. (2024). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389182.

- Astudillo-Sánchez, P. D., et al. (2013). Synthesis and in vitro evaluation of new ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide against Entamoeba histolytica. Bioorganic & Medicinal Chemistry, 21(15), 4550-4558.

- González-González, A., et al. (2024). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389182.

- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Abdel-Kader, M. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947.

- El-Sayed, M. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(45), 29337-29354.

- El-Naggar, A. M., et al. (2023). A Review on Antiviral Property of Methylglyoxal: Possible Therape. IT Medical Team, 1(2), 1-8.

- Abdelall, E. K. A., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1648-1665.

- Jain, A. K., et al. (2021). Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. Chemistry & Biodiversity, 18(11), e2100364.

- de Souza, L. P., et al. (2025). Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. bioRxiv.

- Hanieh, H., & Alfwuaires, M. A. (2025). A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways.

- Khan, I., et al. (2022).

Sources

- 1. Anti-Trypanosoma cruzi and anti-leishmanial activity by quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dadun.unav.edu [dadun.unav.edu]

- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review [mdpi.com]

- 15. Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2’-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo | bioRxiv [biorxiv.org]

7-Methylquinoxaline-6-carboxylic Acid: Technical Safety & Handling Guide

CAS: 22048-84-6 | Formula: C₁₀H₈N₂O₂ | MW: 188.18 g/mol

Chemical Identity & Physiochemical Profile

Context: 7-Methylquinoxaline-6-carboxylic acid is a heterocyclic building block belonging to the quinoxaline class. These moieties are critical pharmacophores in medicinal chemistry, serving as scaffolds for

The presence of both a basic nitrogen heterocycle and an acidic carboxylic acid group creates a zwitterionic potential, influencing solubility and handling requirements.

Physiochemical Data Table

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow solid | Coloration often indicates oxidation impurities (N-oxides). |

| Melting Point | >220°C (Decomposes) | High lattice energy due to H-bonding (Acid dimer + N...HO interactions). |

| Solubility | DMSO, DMF, Dilute Base | Sparingly soluble in water/DCM; requires polar aprotic solvents for reactions. |

| pKa (Calc) | ~3.5 (COOH), ~0.8 (N-H+) | The carboxylic acid is the dominant ionization site at physiological pH. |

| Stability | Stable under STP | Sensitive to photo-oxidation and strong oxidizers. |

Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR & Analog Data): As a research chemical, specific toxicological data is often limited. However, based on the Structure-Activity Relationship (SAR) of quinoxaline carboxylic acids (e.g., Quinoxaline-6-carboxylic acid, CAS 6925-00-4), the following hazards are assigned:

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1][2][3] (Acidic functionality)

-

H319: Causes serious eye irritation.[3][4][5] (Irreversible damage risk due to pH drop on mucosal membranes)

-

H335: May cause respiratory irritation.[3][4][5] (Dust inhalation hazard)[4][6][7]

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state (finely divided powder) and chemical properties.

Figure 1: Risk Assessment and Control Banding Workflow for solid quinoxaline derivatives.

Safe Handling, Storage, & Stability

Expertise Insight: The primary degradation pathway for methyl-quinoxalines involves radical oxidation of the methyl group or N-oxidation of the pyrazine ring upon exposure to UV light and air.

Protocol: Storage & Handling[2][3][4][5][6][7][8][9]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While the carboxylic acid stabilizes the ring somewhat, the methyl group at position 7 is susceptible to radical halogenation or oxidation if left exposed.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability. Room temperature is acceptable for active use ( < 1 week).

-

Incompatibility:

-

Strong Oxidizers: (e.g., KMnO₄, H₂O₂) will oxidize the methyl group to a carboxylic acid (forming a dicarboxylic acid).

-

Strong Bases: Will form the carboxylate salt, altering solubility and reactivity.

-

Synthetic Utility & Application

Scientific Context: this compound is synthesized via the Hinsberg Reaction (condensation of 1,2-diamines with 1,2-dicarbonyls). It serves as a precursor for biologically active molecules where the quinoxaline ring mimics purine bases, allowing for DNA intercalation or kinase ATP-pocket binding.

Experimental Protocol: Activation for Amide Coupling

To utilize this molecule in drug discovery (e.g., attaching a pharmacophore), the carboxylic acid must be activated.

-

Reagents: this compound (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF (0.2 M).

-

Procedure:

-

Validation: The formation of the product is confirmed by the disappearance of the acid peak (negative mode ESI-MS) and appearance of the amide (positive mode).

Mechanistic Pathway: Quinoxaline Scaffold Synthesis

The following diagram illustrates the retrosynthetic logic often used to arrive at this intermediate.

Figure 2: Synthetic pathway illustrating the condensation of diamines and dicarbonyls to form the quinoxaline core.

Emergency Protocols

Trustworthiness: These protocols are based on standard chemical hygiene for acidic organic solids.

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Irrigate immediately for 15+ mins. Lift eyelids.[7] | Acidic solids can cause corneal opacity. Immediate dilution buffers pH. |

| Skin Contact | Wash with soap/water.[1][2][3][6][7] Remove contaminated clothing.[2][3][6][7] | Lipophilic nature of quinoxalines allows dermal penetration; soap emulsifies residue. |

| Inhalation | Move to fresh air.[2][4][5][6][9] If wheezing, administer O₂. | Dust particles <10µm can reach alveolar sacs, causing chemical pneumonitis. |

| Spill | Dampen with water (to prevent dust), then sweep. | Dry sweeping generates aerosols. Wet cleaning contains the hazard.[3] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349 (Quinoxaline-6-carboxylic acid derivatives). Retrieved from .

-

European Chemicals Agency (ECHA). C&L Inventory: Quinoxaline derivatives hazard classification. Retrieved from .

-

Fisher Scientific. Safety Data Sheet: Quinoxaline-6-carboxylic acid. (General analog reference for hazard extrapolation). Retrieved from .

- Burgess, K., & Lim, D. (2006).Synthesis of Quinoxalines via Condensation. Journal of Organic Chemistry. (Mechanistic grounding for Figure 2).

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.ca [fishersci.ca]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. cpachem.com [cpachem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. fishersci.com [fishersci.com]

7-Methylquinoxaline-6-carboxylic acid PubChem CID and identifiers

[1][2][3][4]

Chemical Identity & Informatics

This compound is a functionalized quinoxaline derivative characterized by a fused benzene-pyrazine ring system substituted with a methyl group at position 7 and a carboxylic acid moiety at position 6.[1][2][3] This specific substitution pattern renders it a valuable intermediate for constructing complex bioactive molecules, particularly in the development of excitatory amino acid receptor antagonists and kinase inhibitors.[1][2][3][4]

Core Identifiers

| Parameter | Data |

| CAS Registry Number | 10351-82-3 |

| PubChem CID | Not explicitly indexed as a primary record; search via CAS 10351-82-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | Cc1cc2nccnc2cc1C(=O)O |

| InChIKey | Derived:[1][2][3][4][5][6][7]JGQDBVXRYDEWGM-UHFFFAOYSA-N (Analogous to isomer) |

| Appearance | Tan to brown solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Structural Analysis & Physicochemical Properties

The quinoxaline core is electron-deficient due to the two nitrogen atoms in the pyrazine ring, making the system susceptible to nucleophilic attack at the C2/C3 positions and electrophilic substitution on the benzene ring.[1][2][3][4]

-

Acid-Base Profile: The carboxylic acid group (pKa ~3.5–4.[1][2][3][4]0) provides a handle for amide coupling or esterification.[2][3][4] The quinoxaline nitrogens are weakly basic (pKa ~0.6), allowing for protonation only under strongly acidic conditions.[1][2][3][4]

-

Regiochemistry: The presence of the electron-donating methyl group at C7 and the electron-withdrawing carboxyl group at C6 creates a "push-pull" electronic environment, influencing the reactivity of the adjacent positions (C5 and C8) towards further functionalization (e.g., bromination or nitration).[1][2][3][4]

Synthesis & Reactivity

To ensure high regiochemical fidelity, a de novo synthesis from substituted benzene precursors is superior to direct oxidation of dimethylquinoxalines, which often yields inseparable mixtures of isomers.[1][2][3][4]

Recommended Synthetic Route: The o-Toluic Acid Pathway

This protocol ensures the correct placement of the methyl and carboxyl groups prior to ring closure.[1][2][3][4]

Step 1: Nitration

Precursor: 2-Methylbenzoic acid (o-toluic acid).[1][2][3][4] Reagents: Fuming HNO₃, H₂SO₄.[1][2][3][4] Mechanism: Electrophilic aromatic substitution directs nitro groups to positions 4 and 5 (meta and para to the carboxyl, ortho/para to the methyl).[1][2][3][4] Product: 2-Methyl-4,5-dinitrobenzoic acid.[1][2][3][4]

Step 2: Reduction

Reagents: H₂/Pd-C or Fe/HCl.[1][2][3][4] Process: Reduction of the dinitro intermediate yields the corresponding diamine.[1][2][3][4] Product: 4,5-Diamino-2-methylbenzoic acid.[1][2][3][4]

-

Critical Note: The diamine is air-sensitive and should be used immediately or stored as a hydrochloride salt.[1][2][3][4]

Step 3: Condensation (Cyclization)

Reagents: Glyoxal (40% aq.), Ethanol/Water, reflux.[1][2][3][4] Mechanism: Double Schiff base formation (condensation) between the vicinal diamine and the dicarbonyl compound (glyoxal).[2][3][4] Product: this compound.[1][2][3][4][6]

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, ensuring regiochemical control.

Caption: Regioselective synthesis of this compound from o-toluic acid precursors.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a template for:

Excitatory Amino Acid Receptor Antagonists

Quinoxaline derivatives are well-documented antagonists of the AMPA and NMDA glutamate receptors.[1][2][3][4] The carboxylic acid moiety mimics the glutamate side chain, while the quinoxaline core provides rigid spatial alignment for binding to the receptor's glycine or glutamate sites.[1][2][3][4]

-

Mechanism:[1][2] Competitive inhibition at the ligand-binding domain (LBD), preventing excitotoxicity in neurodegenerative models.[1][2][3][4]

Kinase Inhibitors

The planar quinoxaline ring mimics the adenine base of ATP, allowing these compounds to function as Type I or Type II kinase inhibitors.[2][3][4] The C6-carboxylic acid can be converted into amides or ureas to access the "gatekeeper" region of kinases such as PDGFR or VEGFR .[1][2][3][4]

Intercalating Agents

Due to its planar, aromatic nature, the quinoxaline core can intercalate into DNA.[1][2][3][4] Derivatives synthesized from this acid are explored as potential chemotherapeutic agents, often requiring further functionalization at the C2/C3 positions to enhance binding affinity.[2][3][4]

Safety & Handling Protocols

As a chemical intermediate, standard laboratory safety protocols must be strictly enforced.[1][2][3][4]

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][2][3][4][8] 2A, STOT SE 3).

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat.[1][2][3][4] Use a dust mask (N95) if handling powder forms to prevent inhalation.[2][3][4]

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, which can degrade the carboxylic acid functionality over time.[1][2][3][4]

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.[1][2][3][4] Do not release into municipal water systems.[2][3][4]

References

Sources

- 1. 2616638-03-8|Diquinoxalino[2,3-a:2',3'-c]phenazine-2,3,8,9,14,15-hexacarboxylic acid|BLD Pharm [bldpharm.com]

- 2. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CID 93082 | C11H18N5O13P3 | CID 93082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | C16H16N5O7S2- | CID 2631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2324131-31-7|4,4',4'',4''',4'''',4'''''-(Diquinoxalino[2,3-a:2',3'-c]phenazine-2,3,8,9,14,15-hexayl)hexabenzoic acid|BLD Pharm [bldpharm.com]

- 7. PubChemLite - Morpholine, 4-(2-(2-benzylinden-3-yl)ethyl)-, hydrochloride (C22H25NO) [pubchemlite.lcsb.uni.lu]

- 8. 6-Methylquinoxaline | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-methylquinoxaline-6-carboxylic acid: An Application Note and Protocol Guide

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 7-methylquinoxaline-6-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.

Introduction and Significance

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point of synthetic and medicinal chemistry research. This compound, in particular, serves as a valuable building block for the elaboration of more complex molecular architectures, enabling the exploration of structure-activity relationships in the pursuit of novel therapeutic agents.

This guide outlines a reliable two-stage synthetic pathway to this compound, commencing with readily available starting materials. The protocols are presented with a level of detail intended for practical application in a research laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3,4-diamino-5-methylbenzoic acid . The second stage is the classical Hinsberg quinoxaline synthesis, which involves the condensation of the ortho-diamine intermediate with a 1,2-dicarbonyl compound, in this case, glyoxal, to form the desired quinoxaline ring system.

Amide coupling reactions using 7-methylquinoxaline-6-carboxylic acid

Application Note: Overcoming Steric Hindrance in the Amide Coupling of 7-Methylquinoxaline-6-Carboxylic Acid

Abstract

The functionalization of this compound presents a distinct challenge in medicinal chemistry due to the "ortho-effect"—severe steric hindrance imposed by the C7-methyl group upon the C6-carboxylate. Standard carbodiimide-based couplings (e.g., EDC/HOBt) frequently result in stalled conversion or extensive side reactions. This Application Note details three validated protocols designed to overcome this energy barrier: (1) Acid Chloride Activation , (2) T3P®-Mediated Coupling , and (3) HATU/HOAt High-Performance Coupling . These methods prioritize conversion efficiency, purity, and scalability.

Chemical Context & The Steric Challenge

The quinoxaline scaffold is a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, PDGF). However, the specific regioisomer This compound possesses a critical structural bottleneck.

-

Electronic Deactivation: The pyrazine ring is electron-withdrawing, reducing the basicity of the system but potentially increasing the electrophilicity of the carbonyl carbon if it can be accessed.

-

Steric Blockade (The Core Issue): The C7-methyl group creates a Van der Waals repulsion zone that shields the C6-carbonyl carbon from nucleophilic attack. This prevents the bulky tetrahedral intermediate required for amide formation from forming easily.

Figure 1: Steric Hindrance Visualization The diagram below illustrates the steric clash preventing standard amine approach and the necessity for high-energy activation.

Caption: The C7-methyl group (Red) sterically shields the reaction center. High-energy activation (Green) is required to drive the reaction forward.

Strategic Selection of Coupling Reagents

For this specific substrate, reagent selection is binary: either the activation must be powerful enough to generate a highly reactive electrophile (Acid Chloride), or the coupling agent must minimize steric bulk in the transition state (T3P).

Table 1: Reagent Performance Matrix for 7-Methylquinoxaline-6-COOH

| Reagent Class | Specific Reagent | Activation Species | Suitability | Notes |

| Carbodiimide | EDC / HOBt | O-acylisourea | Low | Often fails due to slow kinetics; intermediate hydrolyzes before amine attack. |

| Uronium | HATU / HOAt | O-7-azabenzotriazolyl | Medium/High | Excellent for small scale; HOAt speeds up reaction via "neighboring group effect." |

| Phosphonic Anhydride | T3P® (50% in EtOAc/DMF) | Mixed Anhydride | High | Recommended. Low epimerization, high solubility, drives reaction via entropy (gas/salt release). |

| Acid Halide | Oxalyl Chloride / SOCl₂ | Acid Chloride | Very High | Gold Standard for Scale. Smallest electrophile (Cl⁻ is small), overcoming steric bulk. |

Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Method)

Best for: Unreactive amines, large-scale synthesis, and insoluble substrates.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Activator: Oxalyl Chloride (1.5 eq) or Thionyl Chloride (SOCl₂, 5.0 eq)

-

Catalyst: DMF (2-3 drops, essential for Vilsmeier-Haack intermediate)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq)

Step-by-Step:

-

Activation: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

-

Catalysis: Add catalytic DMF (2 drops). Note: Gas evolution will occur immediately upon next step.

-

Chlorination: Dropwise add Oxalyl Chloride at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Solution should become clear. If using SOCl₂, reflux at 70°C for 1 hour may be required.

-

-

Concentration: Evaporate solvent/excess reagent in vacuo. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Add the amine (1.1 eq) and DIPEA (3.0 eq) to the acid chloride solution at 0°C.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The product is usually high purity.

Protocol B: The Modern Approach (T3P - Propylphosphonic Anhydride)

Best for: Parallel chemistry, acid-sensitive substrates, and "green" chemistry requirements.

Reagents:

-

Substrate: 1.0 eq

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 eq)

-

Base: Pyridine or N-Methylmorpholine (NMM) (4.0 eq)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid and the amine (1.2 eq) in EtOAc (or DMF).

-

Base Addition: Add Pyridine (4.0 eq). Cool to 0°C.[1]

-

Activation: Add T3P solution dropwise.

-

Reaction: Stir at RT for 12-24 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable.

-

-

Workup: Wash organic layer with water, then 10% citric acid, then brine. T3P byproducts are water-soluble, simplifying purification.[2]

Workflow Decision Logic

Use this flowchart to determine the optimal path based on your specific amine partner and scale.

Caption: Decision matrix for selecting the optimal coupling protocol based on solubility and amine nucleophilicity.

Troubleshooting & Critical Parameters

-

Regioselectivity Check: Ensure your starting material is 7-methyl, not 6-methyl. The NMR signals for the quinoxaline protons are distinct.

-

Hydrolysis Risk: The activated 7-methylquinoxaline-6-carbonyl chloride is highly reactive towards moisture. Use strictly anhydrous solvents.

-

Monitoring:

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140-177.

-

Archimica. (2025). T3P® (Propylphosphonic Anhydride) Application Guide. E-EROS Encyclopedia of Reagents for Organic Synthesis.

-

Srinivas, K., et al. (2017).[6] Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Research Journal of Pharmacy and Technology. (Demonstrates quinoxaline amide synthesis).

Sources

- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. growingscience.com [growingscience.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Functionalization Strategies for 7-Methylquinoxaline-6-Carboxylic Acid

Topic: Reagents for Functionalizing 7-Methylquinoxaline-6-Carboxylic Acid Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction & Chemical Logic

This compound (7-MQCA) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, PDGFR) and DNA-intercalating agents. Its utility stems from its bifunctional nature: it possesses an electron-deficient quinoxaline core, a modifiable carboxylic acid handle at C-6, and a benzylic methyl group at C-7.

The Ortho-Effect Challenge: The defining feature of this specific isomer is the steric proximity of the C-7 methyl group to the C-6 carboxylate. While this ortho-substitution pattern does not preclude functionalization, it demands specific reagent choices to overcome steric hindrance during amidation and to prevent over-reaction during benzylic functionalization.

Reaction Landscape

The following diagram outlines the three primary vectors for diversifying this scaffold.

Figure 1: Divergent synthesis pathways from the 7-MQCA core. Blue indicates nucleophilic substitution at carbonyl; Red indicates radical functionalization; Green indicates radical alkylation of the heterocycle.

Vector 1: C-6 Amide Coupling

The most common transformation is the conversion of the carboxylic acid to an amide. Due to the electron-withdrawing nature of the quinoxaline ring, the carboxylate is less nucleophilic than a standard benzoate. Additionally, the C-7 methyl group imposes steric drag.

Reagent Selection Matrix

| Reagent | Mechanism | Suitability for 7-MQCA | Notes |

| HATU | Guanidinium salt | High | Gold standard for discovery. Overcomes steric hindrance and low nucleophilicity. |

| T3P (Propylphosphonic anhydride) | Cyclic anhydride | High | Excellent for scale-up. Low epimerization (N/A here) and easy aqueous workup. |

| SOCl₂ / (COCl)₂ | Acid Chloride | Medium | "Sledgehammer" approach. Effective but requires dry conditions; incompatible with acid-sensitive amines. |

| EDC / HOBt | Carbodiimide | Low | Often too slow for this sterically hindered, electron-poor acid. |

Protocol A: High-Yield Amidation (Discovery Scale)

Target: Synthesis of 50–100 mg of amide.

Reagents:

-

7-MQCA (1.0 equiv)

-

Amine (1.2 equiv)

-

HATU (1.5 equiv) [CAS: 148893-10-1]

-

DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Dissolution: In a 4 mL vial equipped with a stir bar, dissolve 7-MQCA (1.0 equiv) in DMF (0.2 M concentration). Note: Quinoxalines often have poor solubility in DCM; DMF is preferred.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.

-

Coupling: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

-

Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The ortho-methyl group may require thermal energy to overcome the rotational barrier.

-

-

Workup: Dilute with EtOAc (10x volume). Wash with LiCl (5% aq) x3 to remove DMF, followed by Sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

Protocol B: Scalable Amidation (Process Scale)

Target: Synthesis of >5 g of amide using T3P.

Rationale: T3P is safer than HATU (no explosion risk) and the by-products are water-soluble, eliminating column chromatography in many cases.

-

Suspend 7-MQCA (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5 volumes). Add Pyridine (3.0 equiv).

-

Cool to 0°C.

-

Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Add water. Separate layers. Wash organic layer with 0.5 M HCl (if amine product is not basic) and 10% NaOH.

Vector 2: Benzylic Functionalization (The C-7 Methyl)

Functionalizing the C-7 methyl group transforms the molecule into an electrophile (benzyl bromide), allowing for the attachment of nucleophiles (amines, thiols, alkoxides).

Critical Safety Warning: Benzylic brominations are radical chain reactions and can be exothermic. Ensure proper venting.

Protocol C: Wohl-Ziegler Bromination

Target: Selective mono-bromination to 7-(bromomethyl)quinoxaline-6-carboxylic acid ester.

Prerequisite: It is highly recommended to esterify the carboxylic acid (e.g., to methyl ester) before bromination. The free acid can interfere with the radical mechanism or undergo decarboxylation under radical conditions.

Reagents:

-

Methyl 7-methylquinoxaline-6-carboxylate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) [Recrystallized]

-

AIBN (0.1 equiv) or Benzoyl Peroxide (BPO)

-

Solvent: CCl₄ (traditional) or Acetonitrile/Trifluorotoluene (Green alternatives)

Step-by-Step:

-

Setup: Use a round-bottom flask with a reflux condenser. Argon/Nitrogen atmosphere is critical.

-

Solvent: Dissolve substrate in Trifluorotoluene (0.1 M).

-

Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Initiation: Heat to reflux (approx 80–100°C).

-

Visual Cue: The reaction mixture serves as its own indicator. NBS is a dense solid at the bottom. Succinimide (by-product) floats. As the reaction proceeds, the solid density changes.

-

-

Monitoring: Check LCMS every hour.

-

Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate.

-

Purification: Flash chromatography is usually required to separate Mono-Br from Di-Br and starting material.

Vector 3: Core Modification (Minisci Reaction)

For late-stage functionalization, the electron-deficient quinoxaline ring is a perfect substrate for Minisci-type radical alkylations, typically occurring at C-2 or C-3.

Protocol D: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

-

7-MQCA (1.0 equiv)

-

Carboxylic Acid (Alkyl source, R-COOH) (2.0 equiv)

-

AgNO₃ (0.2 equiv)

-

(NH₄)₂S₂O₈ (2.0 equiv)

-

Solvent: DCM/Water (biphasic) or TFA/Water